3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-6-5-11(9-17)8-15(14)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGAYSJHJKNIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342311 | |
| Record name | 3-[(3-chlorobenzyl)oxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447428-98-0 | |
| Record name | 3-[(3-chlorobenzyl)oxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis remains a cornerstone for forming ether linkages in aromatic systems. For 3-[(3-chlorobenzyl)oxy]-4-methoxybenzaldehyde, this method involves coupling 3-chlorobenzyl bromide with 4-methoxy-3-hydroxybenzaldehyde under basic conditions .
Reagents and Conditions
-
Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Solvent: Dimethylformamide (DMF) or acetone
-
Temperature: 60–80°C
-
Time: 6–12 hours
Procedure
-
Dissolve 4-methoxy-3-hydroxybenzaldehyde (1.0 equiv) and 3-chlorobenzyl bromide (1.2 equiv) in anhydrous DMF.
-
Add K₂CO₃ (2.0 equiv) and heat at 70°C with stirring.
-
Monitor reaction progress via thin-layer chromatography (TLC).
-
Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water) .
Yield and Purity
| Parameter | Value |
|---|---|
| Isolated Yield | 68–75% |
| Purity (HPLC) | ≥98% |
| Recrystallization | Ethanol/water (3:1) |
This method prioritizes cost-effectiveness but requires careful control to avoid aldehyde oxidation .
Mitsunobu Reaction
The Mitsunobu reaction offers superior regioselectivity under milder conditions, ideal for acid-sensitive substrates. It employs 3-chlorobenzyl alcohol and 4-methoxy-3-hydroxybenzaldehyde with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .
Reagents and Conditions
-
Reagents: DEAD (1.1 equiv), PPh₃ (1.1 equiv)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
-
Time: 2–4 hours
Procedure
-
Cool THF to 0°C and add 4-methoxy-3-hydroxybenzaldehyde (1.0 equiv).
-
Introduce 3-chlorobenzyl alcohol (1.05 equiv), DEAD, and PPh₃ sequentially.
-
Stir until completion, evaporate solvent, and purify via column chromatography (hexane/ethyl acetate) .
Yield and Purity
| Parameter | Value |
|---|---|
| Isolated Yield | 82–88% |
| Purity (NMR) | ≥99% |
| Chromatography | Hexane/EtOAc (4:1) |
This method minimizes side reactions but incurs higher costs due to reagent expenses .
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors enhance efficiency and safety. This approach adapts the Williamson ether synthesis with real-time monitoring.
Reagents and Conditions
-
Base: Aqueous NaOH (20%)
-
Solvent: Toluene
-
Residence Time: 30 minutes
-
Temperature: 100°C
Procedure
-
Pump 4-methoxy-3-hydroxybenzaldehyde and 3-chlorobenzyl bromide solutions into a T-mixer.
-
Combine with NaOH solution in a tubular reactor.
-
Separate phases in-line, concentrate the organic layer, and crystallize the product.
Yield and Scalability
| Parameter | Value |
|---|---|
| Conversion Rate | 95% |
| Annual Capacity | 10–15 metric tons |
| Purity | ≥99.5% |
Continuous flow methods reduce waste and improve reproducibility, critical for pharmaceutical intermediates.
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | Cost (Relative) | Scalability | Purity (%) |
|---|---|---|---|---|
| Williamson Ether | 68–75 | Low | Moderate | 98 |
| Mitsunobu Reaction | 82–88 | High | Low | 99 |
| Continuous Flow | 95 | Medium | High | 99.5 |
The Mitsunobu reaction excels in lab-scale purity, while continuous flow synthesis dominates industrial applications .
Functional Group Protection Strategies
To prevent aldehyde oxidation during synthesis, protection as a dimethyl acetal is employed:
-
Acetal Formation:
-
Etherification:
-
Proceed with Williamson or Mitsunobu methods.
-
-
Deprotection:
Table 2: Protection/Deprotection Efficiency
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Acetal Formation | 90 | 97 |
| Deprotection | 85 | 98 |
This strategy is indispensable for oxidation-prone substrates .
Recent Advances and Optimization
Recent studies highlight enzyme-catalyzed etherification using lipases in non-aqueous media, achieving 70–78% yield under ambient conditions . Additionally, microwave-assisted Williamson synthesis reduces reaction time to 15 minutes with comparable yields .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzoic acid.
Reduction: 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Structural Analogues
The compound is compared with analogues differing in substituent positions, halogens, or functional groups. Key examples include:
Physicochemical Properties
Key physical properties are influenced by substitution patterns:
Biological Activity
3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight: 216.64 g/mol
- Functional Groups:
- Methoxy group (-OCH₃)
- Chlorobenzyl ether (-C₆H₄Cl)
- Aldehyde group (-CHO)
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, similar to other benzaldehyde derivatives that exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents .
Anticancer Properties
Research indicates that compounds with similar structures have shown promising anticancer activities. For instance, derivatives of benzaldehyde have been evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia cells. The presence of halogen substituents, such as chlorine, has been correlated with enhanced cytotoxicity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Benzaldehyde Derivative A | MDA-MB-231 | 15.2 | |
| Benzaldehyde Derivative B | HL-60 | 10.5 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been investigated, particularly against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that the chlorobenzyl moiety enhances the antimicrobial efficacy.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | |
| Escherichia coli | TBD | |
| Candida albicans | TBD |
Case Studies
- Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of various benzaldehyde derivatives on breast cancer cells. The results indicated that modifications at the para position significantly increased the potency against MDA-MB-231 cells, suggesting that similar modifications could enhance the activity of this compound .
- Case Study on Antimicrobial Efficacy : In a comparative study involving several benzyl ether derivatives, it was found that compounds with halogen substitutions exhibited stronger antimicrobial activity against both bacterial and fungal strains compared to their non-halogenated counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
